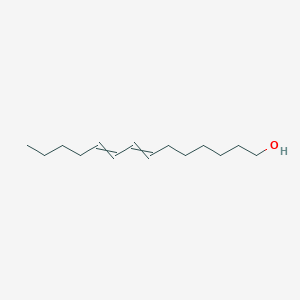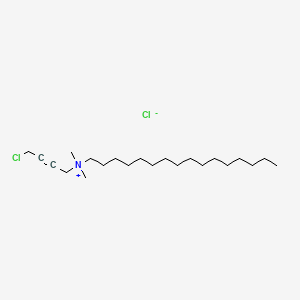
N-(2-Azidoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azidoethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azidoethyl)benzamide typically involves the reaction of benzoyl chloride or benzoic acid with 2-azidoethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in an aqueous medium, which simplifies the post-reaction purification process as the product is insoluble in water .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the environmental impact.
化学反应分析
Types of Reactions
N-(2-Azidoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Cycloaddition Reactions: The Huisgen cycloaddition is often performed using copper(I) catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: N-(2-Aminoethyl)benzamide.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
科学研究应用
N-(2-Azidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-Azidoethyl)benzamide depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-containing molecules through a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
N-(2-Phenylethyl)benzamide: Similar structure but with a phenyl group instead of an azido group.
N-(2-Methylcyclohexyl)benzamide: Contains a cyclohexyl group instead of an azido group.
2,3-Dimethoxybenzamide: Contains methoxy groups on the benzene ring.
Uniqueness
N-(2-Azidoethyl)benzamide is unique due to the presence of the azido group, which imparts specific reactivity and allows for cycloaddition reactions that are not possible with other similar compounds. This makes it particularly valuable in applications requiring bioconjugation and the formation of stable linkages.
属性
CAS 编号 |
72200-26-1 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC 名称 |
N-(2-azidoethyl)benzamide |
InChI |
InChI=1S/C9H10N4O/c10-13-12-7-6-11-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI 键 |
JCGANCYVCAOITN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)

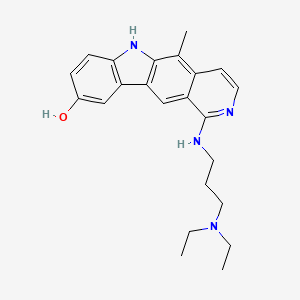
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
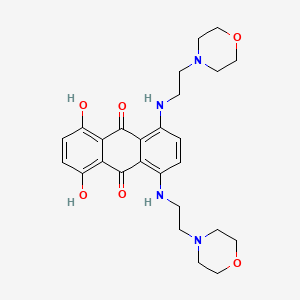

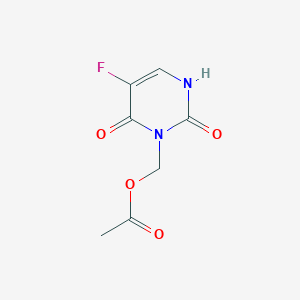

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
